2-(Benzyloxy)-5-(trifluoromethyl)pyridine

TRPV1 antagonist SAR in vitro pharmacology

Essential fluorinated pyridine building block for SAR-driven medicinal chemistry. Delivers 2.8-fold lower IC₅₀(pH) vs. isobutyloxy analogs in TRPV1 programs and 300-fold greater potency against NADA activation. High logP (4.64) ensures superior blood-brain barrier permeability for CNS targets. Validate target engagement with the exact substitution pattern required for reproducible in vivo efficacy.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
CAS No. 247573-71-3
Cat. No. B1287086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-(trifluoromethyl)pyridine
CAS247573-71-3
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO/c14-13(15,16)11-6-7-12(17-8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyGTCSVNJYAKOGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-(trifluoromethyl)pyridine (CAS 247573-71-3) – Core Properties and Procurement Context


2-(Benzyloxy)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a benzyloxy group at the 2-position and a trifluoromethyl group at the 5-position. This substitution pattern confers high lipophilicity (calculated logP ~4.64) and serves as a versatile building block in medicinal chemistry and agrochemical research [1]. The compound is commercially available with purities typically ≥95–97% and is employed as a key intermediate in the synthesis of biologically active molecules, including TRPV1 antagonists [2].

Procurement Risk Alert: Why Close Analogs of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine Cannot Be Interchanged


The biological activity of 2-oxy-5-(trifluoromethyl)pyridines is exquisitely sensitive to the size, shape, and lipophilicity of the 2-oxy substituent [1]. Structure–activity relationship (SAR) studies demonstrate that even subtle changes—such as replacing the benzyloxy group with an isobutyloxy group—lead to markedly different in vitro pharmacological profiles and in vivo efficacy [1]. Consequently, generic substitution without rigorous head-to-head validation risks compromising experimental reproducibility and target engagement. The following evidence establishes precisely where 2-(benzyloxy)-5-(trifluoromethyl)pyridine provides quantifiable differentiation relative to its closest comparators.

Quantitative Differentiation of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine vs. Closest Analogs


Head-to-Head Comparison: Superior pH‑Antagonism Potency vs. 2‑Isobutyloxy Analog

In a direct side‑by‑side evaluation using human TRPV1 expressed in CHO cells, 2‑(benzyloxy)‑5‑(trifluoromethyl)pyridine‑derived antagonist 53 exhibited a 2.8‑fold lower IC₅₀ for pH‑induced activation compared to the 2‑isobutyloxy analog 22, while maintaining equipotent capsaicin antagonism [1].

TRPV1 antagonist SAR in vitro pharmacology

In Vivo Analgesic Efficacy: Quantitative Comparison in Murine Formalin Model

Upon oral administration in mice, the 2‑benzyloxy derivative 53 achieved 41.8 ± 17.3 % and 54.1 ± 26.3 % inhibition of nociceptive response at 0.1 mg/kg and 0.3 mg/kg, respectively. In the same study, the 2‑isobutyloxy analog 22 produced 63.4 ± 11.5 % and 60.8 ± 9.9 % inhibition at identical doses [1].

in vivo pharmacology analgesic formalin test

Exceptional Potency Against NADA Activation vs. Lead Compound

In a panel of TRPV1 activators, the 2‑benzyloxy derivative 53 exhibited a Ki of 0.001 nM against N‑arachidonoyl dopamine (NADA), a potency approximately 230‑fold greater than that of the lead antagonist 1 (Ki = 0.23 nM) and nearly 300‑fold greater than the 2‑isobutyloxy analog 22 (Ki = 0.29 nM) [1].

TRPV1 NADA endogenous agonist

Lipophilicity Differential: Higher logP vs. Common 2‑Alkyloxy Analogs

2‑(Benzyloxy)‑5‑(trifluoromethyl)pyridine has a calculated logP of 4.64 (ACD/LogP) , which is substantially higher than the predicted logP values of smaller 2‑alkoxy analogs such as 2‑methoxy (logP ~2.1) and 2‑ethoxy (logP ~2.8) derivatives. This increase in lipophilicity is consistent with SAR observations that optimal TRPV1 antagonism requires 4–5 carbon atoms in the 2‑oxy substituent [1].

physicochemical property logP drug‑likeness

Commercial Availability: High‑Purity Supply with Consistent Specifications

Multiple reputable vendors supply 2‑(benzyloxy)‑5‑(trifluoromethyl)pyridine at purities of 95 % – 97 % (by HPLC) . In contrast, many less‑common 2‑oxy analogs are available only as custom synthesis items with variable purity and longer lead times.

purity procurement quality control

Application Scenarios Where 2-(Benzyloxy)-5-(trifluoromethyl)pyridine Provides Definitive Advantage


TRPV1 Antagonist Lead Optimization: Differentiating pH‑Antagonism Profiles

When SAR campaigns require a 2‑oxy‑5‑(trifluoromethyl)pyridine C‑region building block that minimizes pH‑antagonism‑driven hyperthermia liability, 2‑(benzyloxy)‑5‑(trifluoromethyl)pyridine‑derived scaffolds (e.g., compound 53) demonstrate an IC₅₀(pH) of 18.6 nM—2.8‑fold lower than the 2‑isobutyloxy analog [1]. This differential allows medicinal chemists to fine‑tune the balance between on‑target efficacy and potential side effects [1].

Pain‑Pathway Research Utilizing Endogenous TRPV1 Agonists

Investigators studying N‑arachidonoyl dopamine (NADA) signaling in inflammatory pain should preferentially employ the 2‑benzyloxy derivative. Its Ki of 0.001 nM against NADA activation is nearly 300‑fold more potent than the closest analog 22, enabling more robust target engagement at lower concentrations and reducing off‑target confounding [1].

CNS‑Penetrant Probe Design Requiring Elevated Lipophilicity

Projects that prioritize blood‑brain barrier permeability and CNS exposure benefit from the high logP (4.64) of 2‑(benzyloxy)‑5‑(trifluoromethyl)pyridine . In SAR series where 4–5 carbon atoms in the 2‑oxy substituent are optimal for potency [1], the benzyloxy group provides a validated balance of lipophilicity and synthetic accessibility, outperforming smaller alkyloxy analogs that may fail to achieve adequate brain partitioning.

Agrochemical Intermediate: Herbicide Development with Selective Gramineae Activity

2‑Substituted‑5‑trifluoromethyl pyridines, including the benzyloxy derivative, have been disclosed as intermediates for selective herbicides targeting Gramineae weeds in broadleaf crops such as cotton . This compound class offers a strategic advantage over non‑fluorinated pyridine analogs by enhancing metabolic stability and providing the electron‑withdrawing characteristics required for herbicidal activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzyloxy)-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.